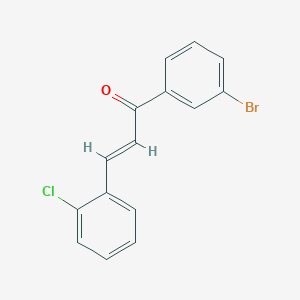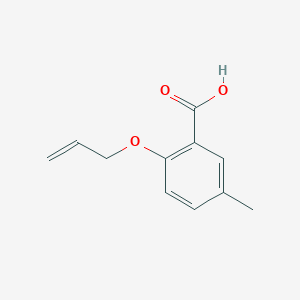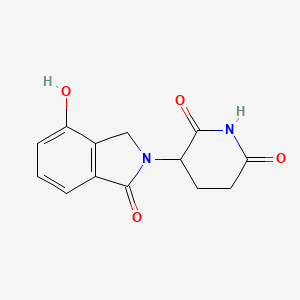
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chemical compound that is widely used in scientific research. It is also known as chalcone and has several applications in the field of medicine, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of chalcone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Chalcone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. It has also been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Chalcone has been found to have several biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell growth. It has also been shown to have antimicrobial activity against various bacteria and fungi. Chalcone has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Advantages and Limitations for Lab Experiments
Chalcone has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. It is also stable under various conditions and can be easily modified to produce derivatives with improved pharmacological properties. However, chalcone has some limitations, including its poor solubility in water and low bioavailability.
Future Directions
There are several future directions for the research of chalcone, including the development of new synthetic methods for the production of chalcone derivatives with improved pharmacological properties. The use of chalcone as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy also holds promise for future research. Additionally, the investigation of the mechanism of action of chalcone and its effects on various signaling pathways and enzymes could lead to the development of new therapies for inflammation and cancer.
Conclusion:
In conclusion, chalcone is a chemical compound with several scientific research applications, including its use as a starting material for the synthesis of various pharmaceuticals and natural products. It possesses several pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Chalcone has several advantages for lab experiments, including its low cost, availability, and ease of synthesis. However, it also has some limitations, including its poor solubility in water and low bioavailability. There are several future directions for the research of chalcone, including the development of new synthetic methods and the investigation of its mechanism of action.
Scientific Research Applications
Chalcone has several scientific research applications, including its use as a starting material for the synthesis of various pharmaceuticals and natural products. It has been found to possess several pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. Chalcone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHXKWPFITNJY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)



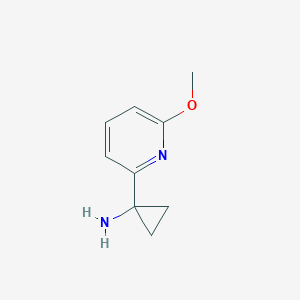

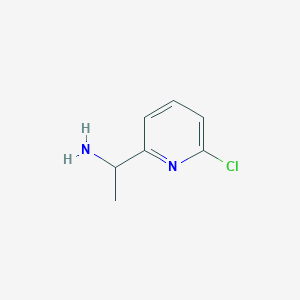

![4-Chloro-2,5-dimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B3079148.png)
